3-(4-Fluorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Description
3-(4-Fluorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C20H22BrFN2O and its molecular weight is 405.311. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Neurotoxicity assessment involves evaluating behavioral changes, body movement impairment, and survival rates in organisms exposed to B4 .
- B4 may mitigate oxidative damage by reducing ROS levels and preventing lipid peroxidation, as indicated by the biomarker malondialdehyde (MDA) .
- Pyrazolines, including B4, have demonstrated antibacterial activity against various pathogens. Researchers have reported their effectiveness against bacterial strains .
- B4’s antifungal properties have been investigated. It may offer an alternative approach to combat fungal infections .
- B4 has shown anti-inflammatory activity. Inflammation plays a role in various diseases, and compounds like B4 may help modulate inflammatory responses .
- While not directly studied for B4, related pyrrole derivatives have exhibited potent inhibition of gastric acid secretion. This property could be relevant for gastrointestinal disorders .
Neurotoxicity Assessment
Antioxidant Activity
Antibacterial Properties
Antifungal Potential
Anti-Inflammatory Effects
Gastric Acid Secretion Inhibition
properties
IUPAC Name |
3-(4-fluorophenyl)-1-(3-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2O.BrH/c1-15-5-4-6-18(13-15)22-14-20(24,16-8-10-17(21)11-9-16)23-12-3-2-7-19(22)23;/h4-6,8-11,13,24H,2-3,7,12,14H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGWZAXREGSUJM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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